molecular formula C23H30N2O4S B2479932 2-[1-(4-methoxybenzenesulfonyl)piperidin-2-yl]-N-[4-(propan-2-yl)phenyl]acetamide CAS No. 941956-42-9

2-[1-(4-methoxybenzenesulfonyl)piperidin-2-yl]-N-[4-(propan-2-yl)phenyl]acetamide

Cat. No.: B2479932
CAS No.: 941956-42-9
M. Wt: 430.56
InChI Key: ANEUGYPFABCFFK-UHFFFAOYSA-N
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Description

2-[1-(4-methoxybenzenesulfonyl)piperidin-2-yl]-N-[4-(propan-2-yl)phenyl]acetamide is a complex organic compound with potential applications in various fields of scientific research. This compound features a piperidine ring substituted with a methoxybenzenesulfonyl group and an acetamide moiety linked to an isopropylphenyl group.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its pharmacological properties, including potential therapeutic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[1-(4-methoxybenzenesulfonyl)piperidin-2-yl]-N-[4-(propan-2-yl)phenyl]acetamide typically involves multiple steps, starting with the preparation of the piperidine ring and subsequent functionalization. The key steps include:

    Formation of the Piperidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the Methoxybenzenesulfonyl Group: This step involves sulfonylation reactions using reagents such as methoxybenzenesulfonyl chloride.

    Attachment of the Acetamide Moiety: This can be done through acylation reactions using acetic anhydride or acetyl chloride.

    Linking the Isopropylphenyl Group: This step involves coupling reactions, such as Suzuki-Miyaura coupling, to introduce the isopropylphenyl group.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

2-[1-(4-methoxybenzenesulfonyl)piperidin-2-yl]-N-[4-(propan-2-yl)phenyl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogenation catalysts like palladium on carbon.

    Substitution: Nucleophilic substitution reactions can occur at the piperidine ring or the acetamide moiety.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon catalyst.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may lead to the formation of secondary amines.

Comparison with Similar Compounds

Similar Compounds

    1-[1-(4-methoxybenzenesulfonyl)piperidin-4-yl]-3-(propan-2-yl)urea: Shares the methoxybenzenesulfonyl and piperidine moieties but differs in the acetamide group.

    2-[1-(4-methoxybenzenesulfonyl)piperidin-4-yl]-1,3-benzothiazole: Contains a benzothiazole ring instead of the acetamide moiety.

Uniqueness

2-[1-(4-methoxybenzenesulfonyl)piperidin-2-yl]-N-[4-(propan-2-yl)phenyl]acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for targeted research and development efforts.

Properties

IUPAC Name

2-[1-(4-methoxyphenyl)sulfonylpiperidin-2-yl]-N-(4-propan-2-ylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H30N2O4S/c1-17(2)18-7-9-19(10-8-18)24-23(26)16-20-6-4-5-15-25(20)30(27,28)22-13-11-21(29-3)12-14-22/h7-14,17,20H,4-6,15-16H2,1-3H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANEUGYPFABCFFK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)NC(=O)CC2CCCCN2S(=O)(=O)C3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H30N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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